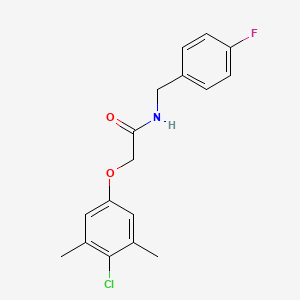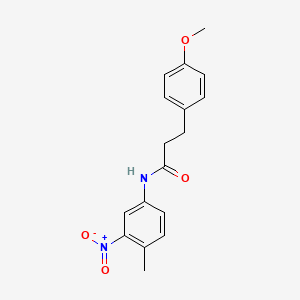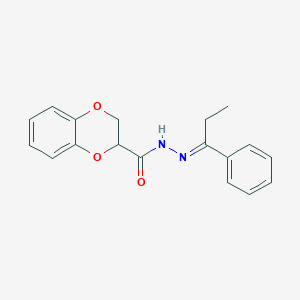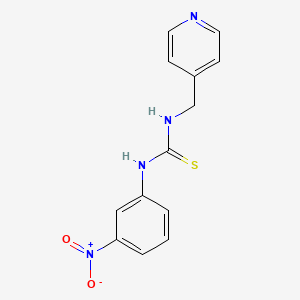
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and is commonly used as a performance-enhancing drug by athletes and bodybuilders. Despite its widespread use, there is still much to learn about the mechanisms of action, biochemical and physiological effects, and potential applications of GW501516.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which can improve insulin sensitivity and reduce inflammation. It also leads to increased production of HDL cholesterol, which can help protect against cardiovascular disease.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has a number of biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and increased production of HDL cholesterol. It has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has a number of advantages for use in lab experiments, including its potency and selectivity for PPARδ. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are many potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide, including further studies on its mechanisms of action, its potential applications in the treatment of metabolic and cardiovascular diseases, and its potential use as an anti-cancer agent. Other areas of research could include investigations into the potential side effects of long-term use, the development of new synthetic analogs with improved potency and selectivity, and the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide in combination with other drugs for synergistic effects.
Métodos De Síntesis
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with 4-fluorobenzylamine to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has been the subject of extensive scientific research due to its potential applications in the treatment of metabolic and cardiovascular diseases. Studies have shown that it can improve insulin sensitivity, reduce inflammation, and increase the production of HDL cholesterol. It has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-11-7-15(8-12(2)17(11)18)22-10-16(21)20-9-13-3-5-14(19)6-4-13/h3-8H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIUZQYIQBVCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)



![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)